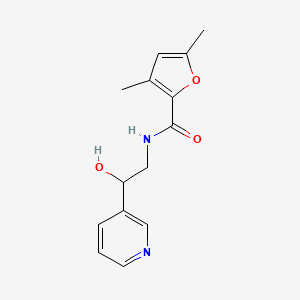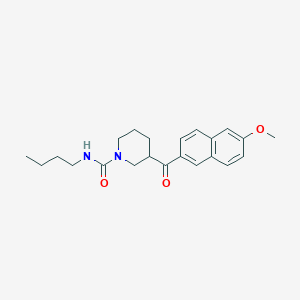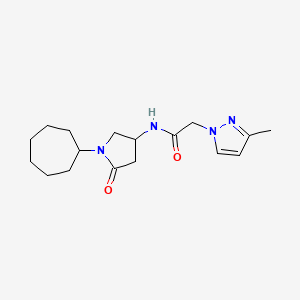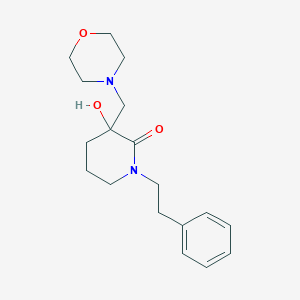![molecular formula C14H18FNO6 B6005439 4-[2-(2-fluorophenoxy)ethyl]morpholine oxalate](/img/structure/B6005439.png)
4-[2-(2-fluorophenoxy)ethyl]morpholine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-fluorophenoxy)ethyl]morpholine oxalate is an organic compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a fluorophenoxy group attached to an ethyl chain, which is further linked to a morpholine ring. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-fluorophenoxy)ethyl]morpholine oxalate typically involves the following steps:
Formation of 2-(2-fluorophenoxy)ethyl bromide: This intermediate is prepared by reacting 2-fluorophenol with ethylene dibromide in the presence of a base such as potassium carbonate.
Nucleophilic Substitution: The 2-(2-fluorophenoxy)ethyl bromide is then reacted with morpholine under basic conditions to form 4-[2-(2-fluorophenoxy)ethyl]morpholine.
Salt Formation: The final step involves the reaction of 4-[2-(2-fluorophenoxy)ethyl]morpholine with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(2-fluorophenoxy)ethyl]morpholine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Applications De Recherche Scientifique
4-[2-(2-fluorophenoxy)ethyl]morpholine oxalate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[2-(2-fluorophenoxy)ethyl]morpholine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity, while the morpholine ring provides structural stability. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[2-(3,5-dichloro-2-fluorophenoxy)ethyl]morpholine: Similar structure but with additional chlorine atoms.
4-[2-(2-fluorophenoxymethyl)phenyl]piperidine: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
4-[2-(2-fluorophenoxy)ethyl]morpholine oxalate is unique due to its specific combination of a fluorophenoxy group and a morpholine ring, which imparts distinct chemical and biological properties. Its oxalate salt form further enhances its solubility and stability, making it more versatile for various applications.
Propriétés
IUPAC Name |
4-[2-(2-fluorophenoxy)ethyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2.C2H2O4/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14;3-1(4)2(5)6/h1-4H,5-10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVMCXZBARVWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-METHOXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B6005358.png)

![5-(2-chloro-3-hydroxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6005370.png)
![2-(isopropylthio)-5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6005375.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6005383.png)

![{1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6005387.png)
![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-1-yl)propanoyl]prolinamide](/img/structure/B6005391.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(4-morpholinyl)propanamide](/img/structure/B6005402.png)

![methyl 1-{2-hydroxy-3-[3-({[2-(2-pyrazinyl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6005426.png)

![N-[5-(1-{1-[(4-fluoro-2-methylphenyl)amino]-1-oxopropan-2-yl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B6005432.png)
![2-methyl-4-(3-{[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B6005444.png)
